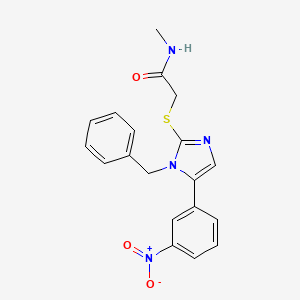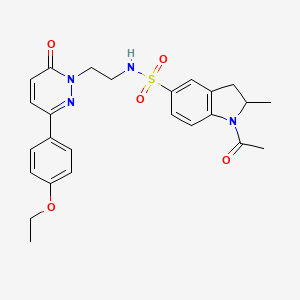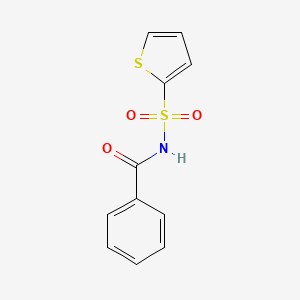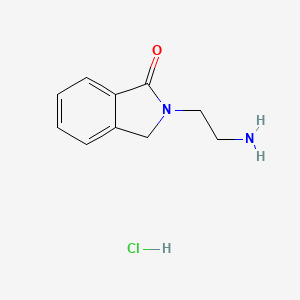
2-(2-Aminoethyl)isoindolin-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Aminoethyl)isoindolin-1-one hydrochloride” is a chemical compound used in scientific research. It belongs to the class of isoindolinone derivatives and has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science .
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives involves the reaction of isoindolin-1-one with 2-aminoethanol in the presence of a suitable catalyst . A practical synthesis method has been developed using ultrasonic-assisted-synthesis from 3-alkylidenephtalides . This method is characterized by group tolerance, high efficiency, and yields .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and potentially biologically active . Molecular modeling studies have been conducted with a series of isoindolin-1-one derivatives as potent PI3Kγ inhibitors . The isoindolin-1-one substructure is fundamental for anti-TMV activity .
Chemical Reactions Analysis
A variety of 3-hydroxyisoindolin-1-ones were synthesized through selective addition of organometallic reagents (for example RMgX, RLi or R2Zn) as well as reduction of phthalimides . The secondary benzamides and aldehydes have been exploited as the starting materials to generate the hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .
Aplicaciones Científicas De Investigación
1. Cancer Cell Line Inhibition
2-Substituted-3-(2-oxoalkyl)isoindolin-1-one derivatives, synthesized using a catalyst, have demonstrated inhibitory activity against various cancer cell lines, including HeLa, A549, and Hep2. Some of these derivatives exhibit cytotoxic activity at µg/mL concentrations (Pham Van Khang, Lihong Hu, & Lei Ma, 2020).
2. Biological Activity and Therapeutic Potential
The 1-isoindolinone framework, a variant of isoindolin-1-one, is found in many natural compounds with diverse biological activities. It holds therapeutic potential for various chronic diseases, and recent developments in synthesis methods have spurred new explorations in this field (S. Upadhyay, Pritam Thapa, Ramratan Sharma, & Mukut Sharma, 2020).
3. Antimicrobial and Anti-parasitical Activities
Isoindolin-1-one-3-phosphonates, synthesized through a 'one-pot' reaction, have shown antimicrobial activities against bacteria and fungi, as well as anti-parasitical activities against Leishmania major and Toxoplasma gondii in vitro. They also exhibited cytotoxicity in human cancer cell lines (H. Jelali, I. Nasr, W. Koko, T. Khan, E. Deniau, M. Sauthier, & N. Hamdi, 2021).
4. Urease Inhibition
A series of 2,3-disubstituted isoindolin-1-ones displayed significant urease inhibitory activities. One of the derivatives was found to be more potent than standard inhibitors like thiourea and hydroxyurea. Molecular docking studies confirmed these in vitro results (Fariba Peytam, M. Adib, Shabnam Mahernia, Mahmoud Rahmanian-Jazi, M. Jahani, Behrad Masoudi, M. Mahdavi, & M. Amanlou, 2019).
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Aminoethyl)isoindolin-1-one hydrochloride is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is involved in the control of cell division and proliferation, making it a promising target for anti-cancer drugs .
Mode of Action
This compound interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle and potentially leading to cell death .
Biochemical Pathways
The inhibition of CDK7 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division for growth .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of CDK7, disruption of the cell cycle, and potential induction of apoptosis . These effects could lead to the reduction of tumor growth in cancers that are dependent on CDK7 for proliferation .
Safety and Hazards
The safety data sheet for “2-(2-Aminoethyl)isoindolin-1-one hydrochloride” indicates that it is classified as a hazard under GHS07. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-(2-aminoethyl)-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-5-6-12-7-8-3-1-2-4-9(8)10(12)13;/h1-4H,5-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOZVWFVMYKTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
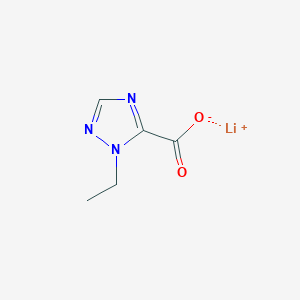
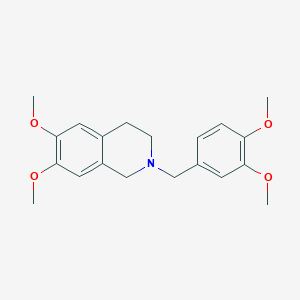
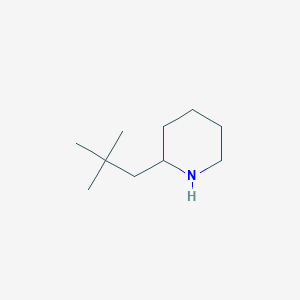
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2533278.png)

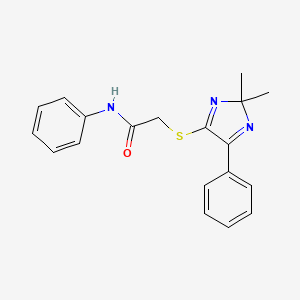
![2-O-Tert-butyl 5-O-ethyl 5-fluoro-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate;hydrochloride](/img/structure/B2533284.png)
![[4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2533285.png)
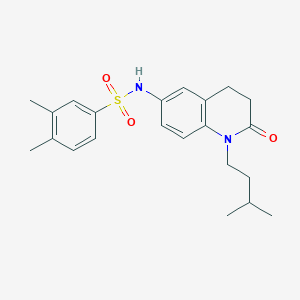
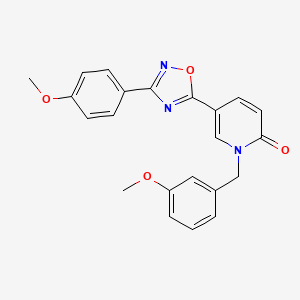
![N-(2-methoxy-5-methylphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2533290.png)
